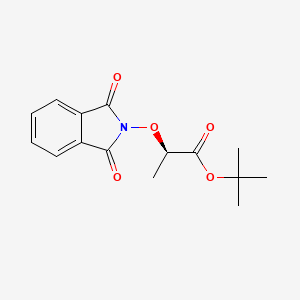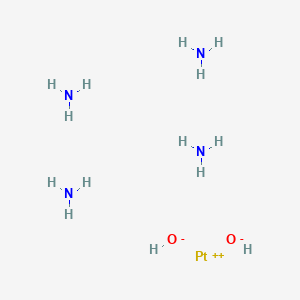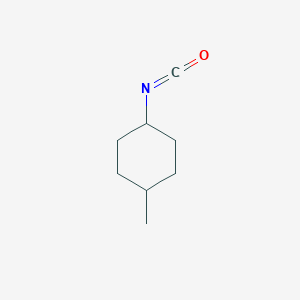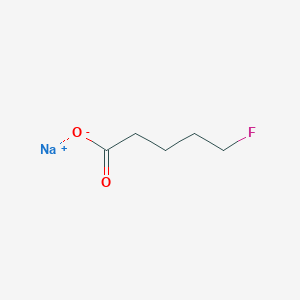
Sodium 5-fluoropentanoate
Overview
Description
Sodium 5-fluoropentanoate is an organic compound with the molecular formula C5H8FNaO2This compound is particularly interesting due to its structural similarity to gamma-aminobutyric acid (GABA), a neurotransmitter in the human body.
Preparation Methods
Synthetic Routes and Reaction Conditions
Sodium 5-fluoropentanoate can be synthesized through the fluorination of pentanoic acid followed by neutralization with sodium hydroxide. The general synthetic route involves:
Fluorination: Pentanoic acid is treated with a fluorinating agent such as sulfur tetrafluoride (SF4) to introduce the fluorine atom at the desired position.
Neutralization: The resulting 5-fluoropentanoic acid is then neutralized with sodium hydroxide (NaOH) to form this compound.
Industrial Production Methods
In industrial settings, the production of this compound may involve more efficient and scalable methods, such as continuous flow reactors for the fluorination step and large-scale neutralization processes. The use of advanced purification techniques ensures the high purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Sodium 5-fluoropentanoate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form 5-fluoropentanoic acid.
Reduction: Reduction reactions can convert it back to pentanoic acid.
Substitution: The fluorine atom can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium iodide (NaI) in acetone.
Major Products Formed
Oxidation: 5-fluoropentanoic acid.
Reduction: Pentanoic acid.
Substitution: Various substituted pentanoates depending on the nucleophile used.
Scientific Research Applications
Sodium 5-fluoropentanoate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential effects on GABA receptors due to its structural similarity to GABA.
Medicine: Investigated for its potential therapeutic effects in neurological disorders.
Industry: Utilized in the production of fluorinated compounds and as an intermediate in chemical manufacturing.
Mechanism of Action
The mechanism of action of sodium 5-fluoropentanoate involves its interaction with GABA receptors in the nervous system. By mimicking the structure of GABA, it can modulate the activity of these receptors, potentially influencing neurotransmission and exhibiting effects on neurological functions. The exact molecular targets and pathways are still under investigation, but its ability to interact with GABAergic systems is a key area of interest .
Comparison with Similar Compounds
Similar Compounds
Sodium 4-fluorobutanoate: Another fluorinated sodium salt with a shorter carbon chain.
Sodium 6-fluorohexanoate: A similar compound with a longer carbon chain.
Sodium 5-chloropentanoate: A halogenated analog with chlorine instead of fluorine.
Uniqueness
Sodium 5-fluoropentanoate is unique due to its specific chain length and the presence of a fluorine atom, which imparts distinct chemical and biological properties. Its structural similarity to GABA sets it apart from other fluorinated compounds, making it a valuable tool in neurological research .
Properties
IUPAC Name |
sodium;5-fluoropentanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9FO2.Na/c6-4-2-1-3-5(7)8;/h1-4H2,(H,7,8);/q;+1/p-1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GAHFBNMBDLKTSL-UHFFFAOYSA-M | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCF)CC(=O)[O-].[Na+] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8FNaO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
142.10 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3827-92-7 | |
| Record name | sodium 5-fluoropentanoate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-(2-Oxo-2H-benzo[cd]indol-1-ylmethyl)-benzoic acid hydrazide](/img/structure/B3424945.png)

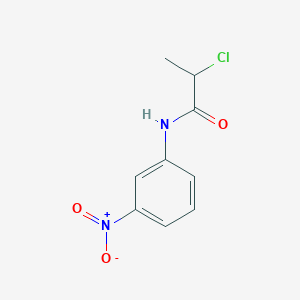
![4-(4-Butylphenyl)-5-sulfanyl-8-thia-4,6-diazatricyclo[7.4.0.0,2,7]trideca-1(9),2(7),5-trien-3-one](/img/structure/B3424960.png)
![Dimethyl Spiro[3.3]heptane-2,6-dicarboxylate](/img/structure/B3424968.png)
![4-Chloro-3-{[2-(morpholin-4-yl)phenyl]sulfamoyl}benzoic acid](/img/structure/B3424982.png)
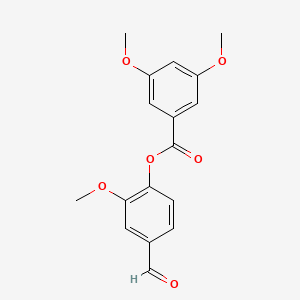
![11-(3-Methoxyphenyl)-10-sulfanyl-7-thia-9,11-diazatricyclo[6.4.0.0,2,6]dodeca-1(8),2(6),9-trien-12-one](/img/structure/B3424991.png)
![7-[(3-Hydroxyphenyl)-(1,3-thiazol-2-ylamino)methyl]quinolin-8-ol](/img/structure/B3425002.png)
